molecular formula C17H14F2N2O2S2 B2470597 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 2097899-08-4

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2470597
CAS RN: 2097899-08-4
M. Wt: 380.43
InChI Key: OUTLJPZQGUYCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H14F2N2O2S2 and its molecular weight is 380.43. The purity is usually 95%.
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Scientific Research Applications

Novel Acetylcholinesterase Inhibitors

Research on flexible urea derivatives, such as those involving 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, has demonstrated their potential as novel acetylcholinesterase inhibitors. These compounds, designed with conformational flexibility and optimized pharmacophoric interactions, show promising inhibitory activities, suggesting potential applications in the development of treatments for diseases like Alzheimer's (Vidaluc et al., 1995).

Synthesis of Ureas from Carboxylic Acids

The methodology using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids. This process offers a single-pot, racemization-free route, highlighting the synthetic versatility of urea derivatives in chemical research (Thalluri et al., 2014).

Directed Lithiation and Substitution Reactions

Studies on directed lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, reveal the capacity for targeted functionalization. These reactions allow for high yields of substituted products, showcasing the utility of urea compounds in advanced organic synthesis and modification (Smith et al., 2013).

Enhancement of Polymer Solar Cells

Urea-doped ZnO films have been investigated as an electron transport layer in inverted polymer solar cells, demonstrating the ability of urea derivatives to enhance device performance through defect passivation and improved charge dynamics (Wang et al., 2018).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S2/c18-12-3-1-4-13(19)15(12)21-16(22)20-10-17(23,11-6-8-24-9-11)14-5-2-7-25-14/h1-9,23H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTLJPZQGUYCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea

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